Acetyl chloride,[(1-imino-2-methylpropyl)amino]-
Description
Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (IUPAC name: N-(1-imino-2-methylpropyl)acetamide chloride), is a specialized acetyl chloride derivative featuring a branched alkylamine substituent. This compound combines the reactive acetyl chloride moiety with a tertiary amine group containing an imino (NH) linkage and a 2-methylpropyl (isobutyl) chain.
The imino group enhances nucleophilic reactivity, while the acetyl chloride group enables electrophilic acylation. This dual functionality positions it as a candidate for synthesizing peptides, polymers, or bioactive molecules.
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-[(1-amino-2-methylpropylidene)amino]acetyl chloride |
InChI |
InChI=1S/C6H11ClN2O/c1-4(2)6(8)9-3-5(7)10/h4H,3H2,1-2H3,(H2,8,9) |
InChI Key |
LDDVKNXSWMRQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NCC(=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of acetyl chloride derivatives, including acetyl chloride,[(1-imino-2-methylpropyl)amino]-, typically involves the introduction of the acetyl chloride functional group onto an amine or imino-containing precursor. The key synthetic challenge is the selective acylation of the amino/imino group without side reactions such as hydrolysis or over-acylation.
Classical Preparation of Acetyl Chloride Derivatives
Acetyl chloride itself is commonly prepared by the reaction of acetic acid or acetic anhydride with phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The process typically involves:
- Reacting acetic acid with phosphorus trichloride at ambient temperature (20–30 °C) in a molar ratio of approximately 1.3–1.4:1 (acetic acid:PCl3).
- Formation of a homogeneous solution initially, followed by phase separation into an upper phase rich in acetyl chloride and acetic acid, and a lower phase containing phosphorous acid and residual reactants.
- Fractional distillation of the upper phase under a protective atmosphere of hydrochloric acid gas to isolate acetyl chloride with high purity (98–99%).
- Recycling of acetic acid and phosphorus trichloride phases to optimize yield and reduce waste.
This method achieves high yields (up to 96.5% of stoichiometric quantity) and is industrially scalable.
Specific Preparation of Acetyl chloride,[(1-imino-2-methylpropyl)amino]-
Although direct literature on the preparation of acetyl chloride,[(1-imino-2-methylpropyl)amino]- is limited, relevant methodologies can be inferred from studies on chemoselective N-acylation of amino/imino compounds with acid chlorides.
A notable method involves the reaction of amino alcohols or amino/imino derivatives with acid chlorides in the presence of magnesium oxide (MgO) as a base in a mixed solvent system (tetrahydrofuran/water, THF/H2O, v/v = 4:1). This promotes selective N-acylation with minimal O-acylation side products. Key points include:
- Use of MgO facilitates amidation at room temperature (~20 °C) with high yields (up to 85%).
- The reaction proceeds efficiently for substrates containing amino and imino groups, preserving hydroxyl functionalities.
- The solvent system and temperature are critical to minimize side reactions.
- The method is applicable to various acid chlorides, including acetyl chloride derivatives.
This chemoselective amidation approach can be adapted for the synthesis of acetyl chloride,[(1-imino-2-methylpropyl)amino]- by reacting the corresponding imino-2-methylpropyl amine precursor with acetyl chloride under MgO promotion.
Data Tables Summarizing Preparation Conditions and Yields
Mechanistic Insights and Reaction Pathways
Phosphorus trichloride method : The reaction proceeds via nucleophilic substitution where phosphorus trichloride converts acetic acid into acetyl chloride with the release of phosphorous acid as a by-product. The reaction is exothermic and involves phase separation facilitating purification.
MgO-promoted N-acylation : Magnesium oxide acts as a heterogeneous base, neutralizing hydrochloric acid formed during acylation and promoting nucleophilic attack of the amino/imino nitrogen on the acetyl chloride carbonyl carbon. The aqueous-organic solvent system stabilizes intermediates and suppresses side reactions.
Perspectives from Varied Sources
Patent Literature : German and British patents (DE3743981A1, GB2213144A) provide detailed industrial processes for acetyl chloride production from acetic acid and phosphorus trichloride, highlighting phase separation and recycling strategies to maximize yield and purity.
Academic Research : Peer-reviewed studies demonstrate the use of magnesium oxide in aqueous-organic media for selective N-acylation of amino/imino compounds with acid chlorides, offering a mild and efficient synthetic route potentially adaptable for acetyl chloride,[(1-imino-2-methylpropyl)amino]-.
Chemical Databases : PubChem provides structural and identifier data for acetyl chloride,[(1-imino-2-methylpropyl)amino]-, supporting molecular understanding and computational modeling.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride,[(1-imino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Acetyl chloride,[(1-imino-2-methylpropyl)amino]- include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .
Major Products Formed
The major products formed from reactions involving Acetyl chloride,[(1-imino-2-methylpropyl)amino]- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted amides and other derivatives .
Scientific Research Applications
Chemical Properties and Reactivity
Acetyl chloride is an acyl chloride derived from acetic acid, characterized by its chemical formula and a molecular weight of 162.62 g/mol. It is a colorless, volatile liquid with a pungent odor and is highly reactive due to the presence of the carbonyl group (C=O) bonded to a chlorine atom (Cl) . The compound does not exist in nature as it hydrolyzes upon contact with water, forming acetic acid and hydrogen chloride gas .
Acetylation Reactions
Acetyl chloride serves as an important reagent for introducing acetyl groups into various organic molecules. This process is crucial in the synthesis of esters and amides. For example, it readily reacts with primary and secondary amines to form stable amides, which are essential in drug development . The ability to modify amines into amides allows for the creation of compounds with enhanced biological activity.
Ester Formation
The reaction of acetyl chloride with alcohols leads to the formation of esters. This reaction is significant in synthesizing biologically relevant compounds used in pharmaceuticals and agrochemicals . The ability to produce esters efficiently makes acetyl chloride a valuable tool in organic synthesis.
Medicinal Chemistry
Acetyl chloride's reactivity makes it a key intermediate in the synthesis of various pharmaceuticals. Its ability to form amides is particularly useful in developing drug candidates that target specific biological pathways. For instance, research has demonstrated that acetyl chloride can be utilized to synthesize compounds that exhibit agonistic activity on guanylate cyclase C, which has implications for treating gastrointestinal disorders .
Industrial Applications
In addition to its use in laboratory settings, acetyl chloride is employed in industrial processes. It plays a role in producing various chemical intermediates used in manufacturing plastics, dyes, and agrochemicals. Its efficiency in acetylation reactions contributes to the production of high-value chemicals on an industrial scale.
Drug Development Case Study
A notable study involved the synthesis of novel peptide sequences using acetyl chloride as a coupling reagent. The research focused on purifying peptides that included guanylate cyclase C agonist sequences, showcasing how acetyl chloride facilitates the formation of complex biological molecules .
Synthesis of Antibiotics
Another significant application is seen in the development of antibiotic compounds through the modification of tetracycline derivatives using acetyl chloride. This approach has led to novel antibiotics effective against resistant bacterial strains . The ability to modify existing antibiotic structures enhances their efficacy and expands their therapeutic potential.
Summary Table: Applications of Acetyl Chloride
| Application Area | Description |
|---|---|
| Organic Synthesis | Used for acetylation reactions to form esters and amides; crucial for drug development. |
| Medicinal Chemistry | Serves as an intermediate for synthesizing pharmaceutical compounds targeting specific pathways. |
| Industrial Processes | Employed in producing chemical intermediates for plastics, dyes, and agrochemicals. |
| Research Case Studies | Demonstrated utility in synthesizing peptides and modifying antibiotics for enhanced efficacy. |
Mechanism of Action
The mechanism of action of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between acetyl chloride, [(1-imino-2-methylpropyl)amino]- and analogous compounds, based on reactivity, stability, and industrial relevance:
Key Observations:
Reactivity: Acetyl chloride exhibits high electrophilicity, enabling rapid acylation of alcohols, amines, and thiols . In contrast, diphenyl acetyl chloride shows reduced reactivity due to bulky phenyl groups, making it suitable for controlled polymerizations . The imino group in the target compound likely enhances nucleophilic substitution at the acetyl chloride site, similar to 2-(diisopropylamino)ethanol hydrochloride, which participates in acid-catalyzed reactions .
Stability: Hydrochloride salts (e.g., methyl 2-(1-aminocyclopropyl)acetate hydrochloride) are thermally stable solids, unlike liquid acetyl chloride, which is moisture-sensitive . The target compound’s stability would depend on the protection of the imino group against hydrolysis.
Applications: Amino-acetyl hybrids, such as the target compound, bridge the utility of acetyl chloride (acylation) and amines (drug delivery). For example, 2-(diisopropylamino)ethanol hydrochloride is used in surfactants, while cyclopropane-containing analogs are explored in peptide mimics .
Biological Activity
Acetyl chloride, [(1-imino-2-methylpropyl)amino]- is a compound of interest in various fields of biological and chemical research. This article explores its biological activity, focusing on antimicrobial properties, toxicity profiles, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
Acetyl chloride, [(1-imino-2-methylpropyl)amino]- is characterized by its unique molecular structure which contributes to its biological activity. The compound is classified under acyl chlorides, which are known for their reactivity and ability to form various derivatives.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of acetyl chloride derivatives. For instance, a study highlighted the synthesis and evaluation of related compounds that exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 3 | Enterococcus faecium E5 | 15 | 6.25 μM |
| Compound 4 | Staphylococcus aureus | 10 | 50 μg/mL |
| Compound 6a | C. albicans | 8 | 100 μg/mL |
| Compound 5b | Pseudomonas aeruginosa | 9 | 50 μg/mL |
The results indicate that certain derivatives of acetyl chloride demonstrate promising antibacterial activities, particularly against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecium .
Toxicity Profiles
The toxicity of acetyl chloride derivatives has also been assessed in various studies. A comparative evaluation showed that while some compounds exhibited moderate toxicity, others were found to be non-toxic.
Table 2: Toxicity Assessment of Acetyl Chloride Derivatives
| Compound ID | Toxicity Level | Observations |
|---|---|---|
| Compound 3 | Non-toxic | Low cytotoxicity in D. magna assays |
| Compound 4 | Moderate | Increased toxicity compared to others |
| Compound 5a | High | Significant toxicity observed |
These findings suggest that modifications to the acetyl chloride structure can lead to variations in toxicity, which is crucial for therapeutic applications .
Potential Therapeutic Applications
Acetyl chloride derivatives have been explored for their potential roles as enzyme inhibitors. Notably, certain compounds have been identified as effective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.
Case Study: ACC Inhibition
In vitro studies demonstrated that specific acetyl chloride derivatives could significantly suppress aliphatic acid synthesis in hepatocyte models. For example, compound I-158 showed an effective inhibition profile with an ED50 less than 0.3 mg/kg . This suggests potential applications in metabolic diseases where fatty acid synthesis regulation is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
